

solubility and stability of 8-Fluoro-4-hydroxyquinoline in different solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **8-Fluoro-4-hydroxyquinoline**

Cat. No.: **B2378621**

[Get Quote](#)

An In-Depth Technical Guide on the Solubility and Stability of **8-Fluoro-4-hydroxyquinoline**

Abstract

8-Fluoro-4-hydroxyquinoline is a fluorinated heterocyclic compound belonging to the quinoline family.^{[1][2][3]} Derivatives of quinoline are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for creating novel pharmaceutical drugs and functional materials.^{[1][4][5]} The introduction of a fluorine atom at the 8-position can significantly influence the molecule's physicochemical properties, including its solubility and stability, which are critical parameters for drug development and formulation.^[6] This technical guide provides a comprehensive analysis of the predicted solubility of **8-Fluoro-4-hydroxyquinoline** in various solvents and details its stability profile under stress conditions such as pH, temperature, and light. It offers field-proven, step-by-step protocols for the experimental determination of these properties, grounded in established scientific principles and regulatory guidelines.

Introduction: The Significance of 8-Fluoro-4-hydroxyquinoline

Quinoline and its derivatives form the backbone of numerous synthetic compounds with wide-ranging applications, from antimalarial drugs to dyes for OLEDs.^{[1][7]} **8-Fluoro-4-hydroxyquinoline** (CAS No. 63010-71-9) is a functionalized building block that presents multiple reaction sites, making it a versatile precursor for synthesis.^[1] However, the successful

application of any active pharmaceutical ingredient (API) or chemical intermediate hinges on a thorough understanding of its fundamental physicochemical properties. Solubility directly impacts bioavailability and formulation design, while stability determines shelf-life, storage conditions, and potential degradation pathways that could lead to loss of efficacy or the formation of toxic impurities.

This guide serves as a practical resource for researchers, chemists, and formulation scientists, offering both predictive insights based on analogous structures and robust methodologies for empirical validation.

Physicochemical Properties

A summary of the known and predicted properties of **8-Fluoro-4-hydroxyquinoline** is presented below.

Property	Value	Source
CAS Number	63010-71-9	[2] [3] [8] [9]
Molecular Formula	C ₉ H ₆ FNO	[2] [3] [8]
Molecular Weight	163.15 g/mol	[2] [3] [8]
Appearance	Powder (Beige)	[2] [8]
Melting Point	278-282 °C	[2]
Predicted logP	1.92	[8]
Water Solubility	No data available	[8]

Solubility Profile: Predictions and Experimental Determination

The solubility of an API is a critical determinant of its behavior in both biological and manufacturing contexts. While specific experimental data for **8-Fluoro-4-hydroxyquinoline** is not readily available in public literature, we can predict its behavior based on the general characteristics of quinoline and its derivatives.^[8] Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.^[10] The presence of the

hydroxyl group at the 4-position and the potential for the quinoline nitrogen to be protonated suggests that solubility will be pH-dependent.[7][11]

Predicted Solubility in Common Solvents

The following table provides a qualitative prediction of solubility. These predictions should be empirically verified using the protocols outlined in Section 2.2.

Solvent Class	Solvent Example	Predicted Solubility	Rationale
Aqueous	Water, PBS (pH 7.4)	Very Low	The molecule is predominantly hydrophobic. The hydroxyl group offers some polarity, but the fused aromatic system limits aqueous solubility.
Aqueous (Acidic)	0.1 N HCl	Moderate	The basic quinoline nitrogen (pKa of quinoline \approx 4.9) will be protonated in acidic conditions, forming a more soluble salt.
Aqueous (Basic)	0.1 N NaOH	Moderate to High	The hydroxyl group (pKa of 4-hydroxyquinoline \approx 11.3) will be deprotonated to form a phenoxide salt, which is expected to be more soluble.
Polar Aprotic	DMSO, DMF	High	These solvents are excellent at solvating a wide range of organic molecules, including those with hydrogen bonding capabilities.
Polar Protic	Ethanol, Methanol	Moderate	The compound can act as both a hydrogen bond donor (hydroxyl) and acceptor (nitrogen),

oxygen), leading to good interaction with protic solvents.

Non-Polar

Hexane, Toluene

Very Low

The polar functional groups (hydroxyl, nitrogen) and the overall molecular polarity are incompatible with non-polar solvents.

Experimental Protocol for Solubility Determination

To obtain reliable quantitative data, a systematic experimental approach is necessary. The choice between a kinetic or thermodynamic solubility assay depends on the specific needs of the research (e.g., early discovery vs. late-stage development).

This method is ideal for early-stage drug discovery to quickly assess the solubility of a compound in a non-equilibrium state.

Causality: The goal is to rapidly identify potential solubility liabilities. By starting with a high-concentration DMSO stock and diluting it into an aqueous buffer, we mimic conditions often used in biological screening assays and can quickly observe precipitation.

Methodology:

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **8-Fluoro-4-hydroxyquinoline** in 100% DMSO.
- **Assay Plate Preparation:** Add 198 μ L of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells of a 96-well microplate.
- **Compound Addition:** Add 2 μ L of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a final concentration of 100 μ M. Mix thoroughly.
- **Incubation:** Incubate the plate at room temperature (e.g., 25 °C) for 2 hours with gentle shaking to allow for precipitation to occur.

- Separation: Separate any precipitate from the supernatant by centrifugation or filtration.
- Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[12] The concentration measured is the kinetic solubility.

This is the gold-standard method for determining the true equilibrium solubility, essential for formulation and preclinical development.

Causality: This method ensures that the system reaches thermodynamic equilibrium between the solid and dissolved states of the compound, providing a definitive solubility value under specific conditions.

Methodology:

- Sample Preparation: Add an excess amount of solid **8-Fluoro-4-hydroxyquinoline** powder to a series of vials containing the selected solvents. Ensure enough solid is present so that some remains undissolved at the end of the experiment.
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the samples to stand, then carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a 0.22 µm filter is required.
- Analysis: Dilute the supernatant if necessary and determine the concentration of the dissolved compound using a validated, stability-indicating analytical method (e.g., HPLC-UV).

Stability Profile: Forced Degradation and Influencing Factors

Stability testing is a regulatory requirement and a scientific necessity to understand how a compound's quality varies over time under the influence of environmental factors.[13][14] Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[15][16]

Photostability

Expertise & Experience: The substitution pattern on the quinoline ring is a known determinant of photostability. Specifically, fluoroquinolones with a halogen, such as fluorine, at the 8-position are known to be photolabile.^[17] Upon exposure to UVA irradiation, these compounds can degrade, which may lead to decreased biological activity and increased cytotoxicity.^{[18][19]} This is a critical consideration for **8-Fluoro-4-hydroxyquinoline**. The primary photodegradation pathway for fluoroquinolones often involves the photosubstitution of the C8-substituent.^[20]

Trustworthiness: A self-validating photostability study must include both samples exposed to light and dark controls stored under the same conditions to differentiate between light-induced degradation and thermal degradation.

This protocol is based on ICH Q1B guidelines.

Methodology:

- **Sample Preparation:** Prepare solutions of **8-Fluoro-4-hydroxyquinoline** in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 0.1 mg/mL). Also, place a sample of the solid powder in a transparent container.
- **Control Samples:** Prepare identical samples wrapped in aluminum foil to serve as dark controls.
- **Light Exposure:** Place the exposed samples and dark controls in a photostability chamber. Expose them to a cool white fluorescent lamp (overall illumination of not less than 1.2 million lux hours) and a near UV lamp (integrated near UV energy of not less than 200 watt hours/square meter).
- **Sampling:** Withdraw samples at appropriate time intervals.
- **Analysis:** Analyze all samples (exposed and dark controls) using a stability-indicating HPLC method. Compare the chromatograms to identify any new degradation peaks and quantify the loss of the parent compound.

pH-Dependent Stability (Hydrolysis)

Expertise & Experience: The susceptibility of a compound to hydrolysis across a range of pH values must be evaluated.[15] While the quinoline ring itself is relatively stable, the overall molecule's stability can be influenced by pH, particularly at extreme acidic or basic conditions combined with elevated temperatures.

Methodology:

- **Media Preparation:** Prepare solutions of 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic).
- **Sample Preparation:** Dissolve or suspend **8-Fluoro-4-hydroxyquinoline** in each of the three media to a final concentration of approximately 0.1 mg/mL.
- **Stress Conditions:** Incubate the solutions at an elevated temperature (e.g., 60-80 °C).[16]
- **Time Points:** Sample from each condition at various time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acidic and basic samples before analysis.
- **Analysis:** Analyze all samples using a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile any degradants.

Oxidative and Thermal Stability

Expertise & Experience: Oxidation can be a significant degradation pathway. Using a common oxidizing agent like hydrogen peroxide helps assess this vulnerability. Thermal stability is assessed at temperatures higher than those used for accelerated stability testing to understand the molecule's robustness.[15]

Methodology:

- **Oxidative Stress:**
 - Dissolve the compound in a suitable solvent and add a solution of 3% hydrogen peroxide.
 - Incubate at room temperature and sample at various time points (e.g., 0, 2, 6, 24 hours).
 - Analyze using a stability-indicating HPLC method.

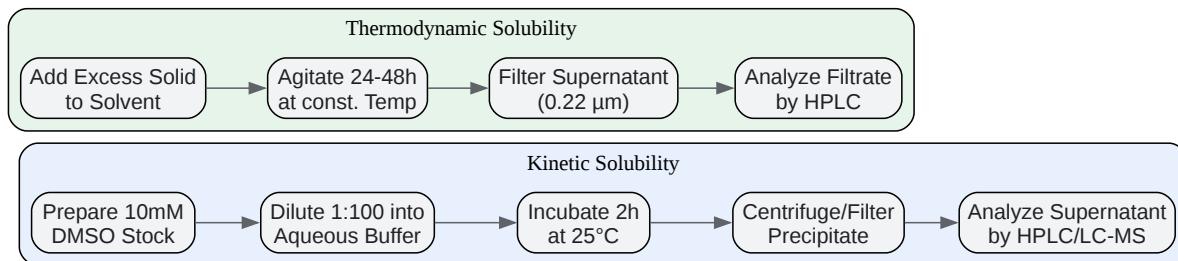
- Thermal Stress (Solid State):
 - Place the solid powder in a controlled temperature oven at an elevated temperature (e.g., 80°C).
 - Test the sample at appropriate time intervals and analyze for degradation and changes in physical properties.
- Thermal Stress (Solution):
 - Prepare a solution of the compound and reflux at an elevated temperature.
 - Sample over time and analyze by HPLC.

Summary of Forced Degradation Conditions

Condition	Stress Agent	Temperature	Duration
Acid Hydrolysis	0.1 N HCl	80 °C	Up to 24 hours
Base Hydrolysis	0.1 N NaOH	80 °C	Up to 24 hours
Neutral Hydrolysis	Purified Water	80 °C	Up to 24 hours
Oxidation	3% H ₂ O ₂	Room Temp	Up to 24 hours
Photolytic	ICH Q1B Light	Ambient	Per ICH guidelines
Thermal (Solid)	Dry Heat	80 °C	Up to 72 hours

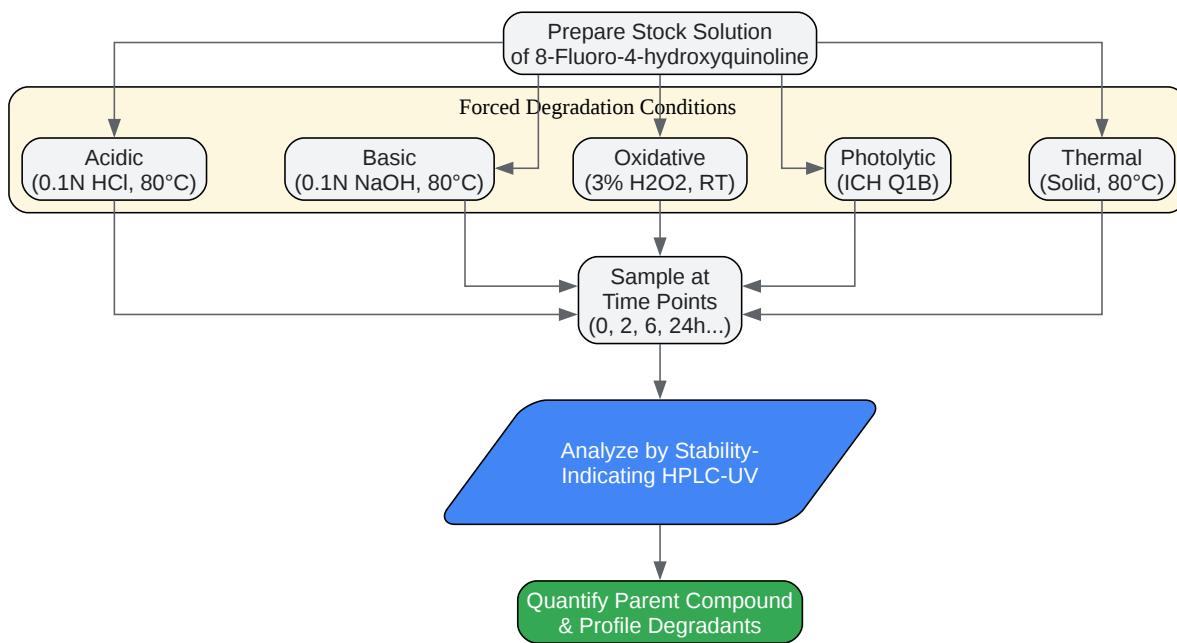
Analytical Methodology: A Stability-Indicating HPLC Method

Trustworthiness: A critical component of any stability study is a validated stability-indicating analytical method. This is a method that can accurately separate, detect, and quantify the active ingredient in the presence of its degradation products and any excipients. Reverse-phase HPLC with UV detection is the most common and reliable technique for this purpose. [12] [16]


Protocol 4.1: Example HPLC-UV Method

Causality: A gradient elution is chosen to ensure that both the relatively polar parent compound and potentially more non-polar or polar degradation products can be effectively separated and eluted within a reasonable run time. Acetonitrile is a common organic modifier, and a phosphate buffer is used to control the pH of the mobile phase, which is critical for achieving reproducible retention times for ionizable compounds like **8-Fluoro-4-hydroxyquinoline**.

- Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0
- Mobile Phase B: Acetonitrile
- Gradient:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B
 - 15-18 min: 90% B
 - 18-20 min: 10% B
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm (or determined by UV scan)
- Injection Volume: 10 μ L
- Column Temperature: 30 °C


Visualizing the Workflow

Diagrams help clarify complex experimental processes. The following workflows for solubility and stability testing are presented using Graphviz.

[Click to download full resolution via product page](#)

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

[Click to download full resolution via product page](#)

Caption: Workflow for forced degradation (stress) stability testing.

Conclusion

This guide provides a detailed framework for understanding and evaluating the solubility and stability of **8-Fluoro-4-hydroxyquinoline**. While specific experimental data is sparse, predictive analysis based on its chemical structure and the behavior of related fluoroquinolones suggests it is likely a poorly water-soluble compound with potential photostability and pH-dependent stability liabilities. The provided protocols offer robust, scientifically-grounded methods for the empirical determination of these critical properties. A thorough experimental investigation following these guidelines is essential for any research or development program.

involving **8-Fluoro-4-hydroxyquinoline**, ensuring data integrity and facilitating informed decisions in formulation, manufacturing, and regulatory submissions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. 4-羟基-8-氟喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. ijfmr.com [ijfmr.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-FLUORO-4-HYDROXYQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 9. 8-Fluoro-4-hydroxyquinoline (97%) - Amerigo Scientific [amerigoscientific.com]
- 10. Quinoline - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fdaghana.gov.gh [fdaghana.gov.gh]
- 14. edaegypt.gov.eg [edaegypt.gov.eg]
- 15. qlaboratories.com [qlaboratories.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [solubility and stability of 8-Fluoro-4-hydroxyquinoline in different solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2378621#solubility-and-stability-of-8-fluoro-4-hydroxyquinoline-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com